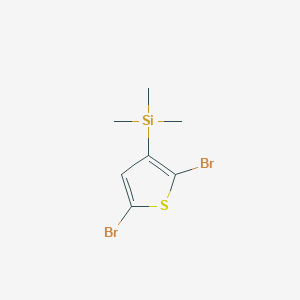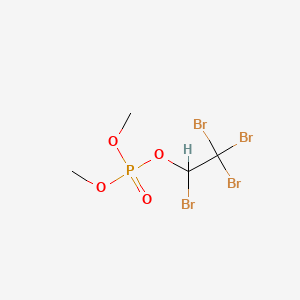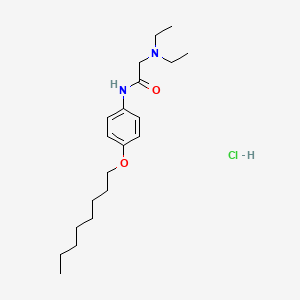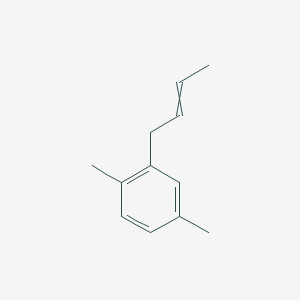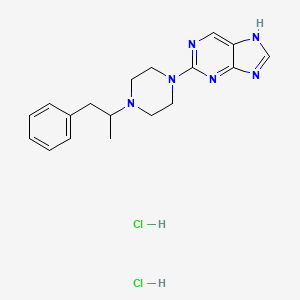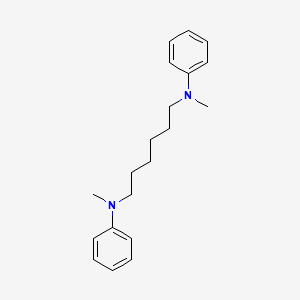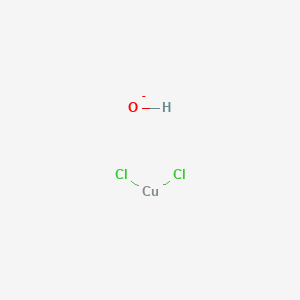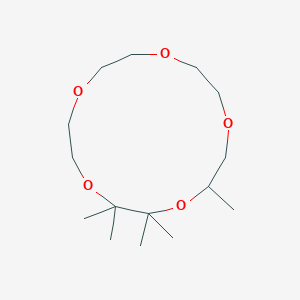
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process. The exact synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The ether groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ethers.
Applications De Recherche Scientifique
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: The compound is used in the separation and purification of metal ions in industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound coordinate with the metal ions, forming a stable ring structure. This complexation can influence various chemical and biological processes, depending on the specific metal ion and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: A similar crown ether with a slightly different structure.
Benzo-15-crown-5: Another crown ether with a benzene ring incorporated into the structure.
2,2’-Bi-1,4,7,10,13-pentaoxacyclopentadecane: A dimeric form of the compound with two crown ether units.
Uniqueness
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific methyl substitutions, which can influence its complexation properties and reactivity. These substitutions can enhance the compound’s stability and selectivity in forming complexes with certain metal ions, making it valuable in specialized applications.
Propriétés
Numéro CAS |
50807-30-2 |
|---|---|
Formule moléculaire |
C15H30O5 |
Poids moléculaire |
290.40 g/mol |
Nom IUPAC |
2,2,3,3,5-pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C15H30O5/c1-13-12-18-9-8-16-6-7-17-10-11-19-14(2,3)15(4,5)20-13/h13H,6-12H2,1-5H3 |
Clé InChI |
IEGFBJULNLVFDW-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCOCCOCCOC(C(O1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


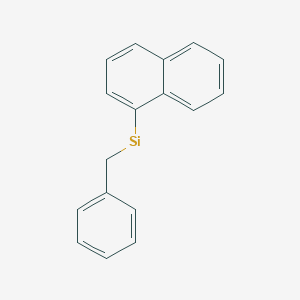
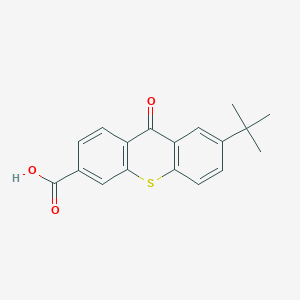
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
